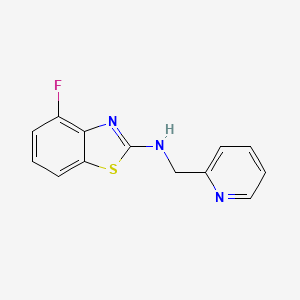

4-Fluor-N-(Pyridin-2-ylmethyl)-1,3-benzothiazol-2-amin

Übersicht

Beschreibung

“4-fluoro-N-(pyridin-2-ylmethyl)aniline” is a chemical compound used in scientific research . It has a molecular weight of 202.23 .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated .Molecular Structure Analysis

The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), were studied . The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .Chemical Reactions Analysis

The substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .Physical And Chemical Properties Analysis

This compound has a predicted melting point of 89.02° C, a predicted boiling point of 316.3° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.62 .Wissenschaftliche Forschungsanwendungen

Palladiumkomplexe in der Katalyse

Die Verbindung wurde zur Herstellung zweizähniger N,N′-Donor-cis-Palladium(II)-Komplexe verwendet, die in der Katalyse von Bedeutung sind . Diese Komplexe wurden synthetisiert und charakterisiert, um ihr Potenzial in der Reaktionskinetik und -mechanismen, insbesondere bei Substitutionsreaktionen, zu untersuchen. Das Vorhandensein der 4-Fluor-Gruppe beeinflusst die elektronischen Effekte, was für die katalytische Effizienz entscheidend ist.

Antikrebs-Metallmedikamente

Die Forschung hat gezeigt, dass Palladiumkomplexe, die diese Verbindung enthalten, als potenzielle Antikrebs-Metallmedikamente untersucht werden könnten . Das Design solcher Medikamente zielt darauf ab, die mit Platin(II)-Medikamenten verbundenen Nebenwirkungen wie Neurotoxizität und Nephrotoxizität zu reduzieren, indem die Selektivität verbessert und die Resistenz verringert wird.

Nichtlineare optische Materialien

Die strukturellen und nichtlinearen optischen Eigenschaften verwandter Schiff-Basen-Materialien, die von dieser Verbindung abgeleitet sind, wurden untersucht . Diese Studien sind wichtig für die Entwicklung neuer Materialien für optoelektronische Geräte, Solarenergiekollektoren und andere Anwendungen, die Materialien mit spezifischen optischen Eigenschaften erfordern.

Molekularinteraktionsstudien

Hirshfeld-Oberflächenanalysen und molekulare Orbitalstudien von Derivaten dieser Verbindung liefern Einblicke in molekulare Wechselwirkungen . Dies ist besonders nützlich bei der Gestaltung von Materialien mit gewünschten Eigenschaften, wie sie beispielsweise in Gasspeicher- oder Adsorptionstechnologien benötigt werden.

Reaktivitäts- und Ladungstransferanalyse

Die Derivate der Verbindung wurden mithilfe von molekularen elektrostatischen Potentialstudien (MEP) einer Reaktivitätsmerkmalbestimmung und Ladungstransferanalyse unterzogen . Das Verständnis dieser Eigenschaften ist für die Synthese reaktiver Zwischenprodukte in verschiedenen chemischen Reaktionen unerlässlich.

Kinetisches und mechanistisches Verhalten bei Substitutionsreaktionen

Die Kinetik und das mechanistische Verhalten der Palladiumkomplexe der Verbindung wurden untersucht, um ihr Substitutionsverhalten zu verstehen . Diese Informationen sind entscheidend für die Gestaltung effizienter Reaktionswege in der synthetischen Chemie.

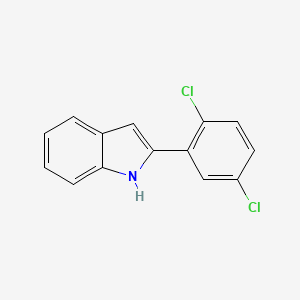

Biologische Aktivität von Indolderivaten

Obwohl nicht direkt mit der fraglichen Verbindung verwandt, hat die Forschung an Indolderivaten, die strukturelle Ähnlichkeiten aufweisen, vielfältige biologische und klinische Anwendungen gezeigt . Dies deutet auf potenzielle Bereiche der biologischen Aktivität der Verbindung hin, die untersucht werden könnten.

Entwicklung neuer Liganden

Die Fähigkeit der Verbindung, stabile Komplexe zu bilden, macht sie zu einem Kandidaten für die Entwicklung neuer Liganden . Diese Liganden können für spezifische Anwendungen abgestimmt werden, einschließlich solcher in der medizinischen Chemie und Materialwissenschaft.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed that the compound interacts with the target biomolecule via hydrogen bonding and electrostatic interactions. This interaction results in the formation of a complex that is stabilized by the presence of the fluorine atom. This complex is then able to bind to the target molecule, allowing for the transfer of energy and the formation of a covalent bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have not been fully explored. However, it is believed that the compound has the potential to modulate the activity of proteins and other biomolecules in living cells. Additionally, 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is its versatility. It can be used as a building block for organic synthesis, as a reagent for chemical reactions, and as a fluorescent probe for biological imaging. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is its relatively short half-life in biological systems. This means that it must be used quickly and in small amounts.

Zukünftige Richtungen

There are a number of potential future directions for 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. For example, it could be used as a fluorescent probe for imaging and tracking proteins and other biomolecules in living cells. Additionally, it could be used as a reagent for the synthesis of peptides and other organic compounds. Furthermore, it could be used as a building block for organic synthesis, as a reagent for the synthesis of small molecules, and as a catalyst for the synthesis of polymers. Finally, it could be used to modulate the activity of proteins and other biomolecules in living cells.

Eigenschaften

IUPAC Name |

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANYTMOBXJEDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)

![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)